2-(4-Bromo-3-methylphenoxy)acetic acid
CAS No.: 90971-89-4
Cat. No.: VC21300750
Molecular Formula: C9H9BrO3
Molecular Weight: 245.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90971-89-4 |
---|---|
Molecular Formula | C9H9BrO3 |
Molecular Weight | 245.07 g/mol |
IUPAC Name | 2-(4-bromo-3-methylphenoxy)acetic acid |
Standard InChI | InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Standard InChI Key | XBWSIQZJWUSHEH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCC(=O)O)Br |
Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)O)Br |
Introduction
Chemical Identity and Structure
2-(4-Bromo-3-methylphenoxy)acetic acid is an organic compound belonging to the phenoxyacetic acid family. Its structure consists of a phenoxy group linked to an acetic acid moiety, with specific substitutions including a bromine atom at the para position (C-4) and a methyl group at the meta position (C-3) relative to the oxygen linkage. This arrangement of functional groups contributes to the compound's unique chemical behavior and biological activities.
Chemical Identifiers
The compound is uniquely identified through multiple standardized chemical nomenclature systems. These identifiers ensure precise communication about the compound across scientific disciplines and regulatory frameworks.
Table 1: Chemical Identifiers of 2-(4-Bromo-3-methylphenoxy)acetic acid
Identifier Type | Value |
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IUPAC Name | 2-(4-bromo-3-methylphenoxy)acetic acid |
CAS Registry Number | 90971-89-4 |
Molecular Formula | C₉H₉BrO₃ |
Molecular Weight | 245.07 g/mol |
InChI | InChI=1S/C9H9BrO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key | XBWSIQZJWUSHEH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)O)Br |
DSSTOX Substance ID | DTXSID50350729 |
The compound's structure represents a specific substitution pattern on the phenoxyacetic acid backbone, with the bromine atom and methyl group positioned to create a distinct electronic environment that influences its reactivity and biological interactions.
Synthesis Methods
The synthesis of 2-(4-Bromo-3-methylphenoxy)acetic acid employs specific chemical procedures that ensure high purity and yield. These methods are critical for both research applications and potential industrial production.
Laboratory Synthesis Approach
The most common synthetic route for preparing 2-(4-Bromo-3-methylphenoxy)acetic acid involves a nucleophilic substitution reaction between 4-bromo-3-methylphenol and chloroacetic acid under basic conditions. This reaction proceeds via the formation of a phenoxide intermediate that attacks the electrophilic carbon of chloroacetic acid.
The general reaction scheme follows a two-step process:
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Formation of the phenoxide ion by treating 4-bromo-3-methylphenol with a base
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Nucleophilic substitution of the chloride in chloroacetic acid by the phenoxide ion
This synthetic approach typically employs aqueous or alcoholic reaction media and requires elevated temperatures (60-80°C) to facilitate the substitution reaction. Following the reaction, purification steps such as recrystallization or column chromatography are necessary to obtain the compound in high purity.
Reaction Parameters and Optimization
Several reaction parameters significantly influence the yield and purity of the synthesized 2-(4-Bromo-3-methylphenoxy)acetic acid:
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The choice of base (typically sodium hydroxide) affects both the reaction rate and formation of side products
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Reaction temperature must be carefully controlled to promote the desired substitution while minimizing potential degradation
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Solvent selection influences solubility of reactants and the reaction kinetics
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Reaction time requires optimization to ensure complete conversion while avoiding potential side reactions
By carefully controlling these parameters, researchers can achieve high yields of the target compound while minimizing impurities and side products.
Physical and Chemical Properties
2-(4-Bromo-3-methylphenoxy)acetic acid possesses distinct physical and chemical properties that influence its behavior in various applications and environmental contexts.
Physical Characteristics
The compound typically exists as a crystalline solid at room temperature, with physical properties that reflect its molecular structure and intermolecular interactions. The presence of the carboxylic acid group enables hydrogen bonding, which influences its melting point and solubility characteristics.
Chemical Reactivity
The chemical reactivity of 2-(4-Bromo-3-methylphenoxy)acetic acid is largely determined by its functional groups:
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The carboxylic acid moiety can participate in typical acid-base reactions, esterification, and amide formation
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The bromine substituent serves as a potential site for nucleophilic substitution reactions
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The phenoxy group influences the electronic distribution across the molecule
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The methyl group contributes electron density through inductive effects
These reactive centers allow the compound to undergo various transformations, making it valuable for both synthetic applications and as a building block for more complex molecules.
Table 2: Key Chemical Reactions of 2-(4-Bromo-3-methylphenoxy)acetic acid
Reaction Type | Description | Typical Reagents |
---|---|---|
Oxidation | Conversion to corresponding quinones or oxidized derivatives | KMnO₄, CrO₃ |
Reduction | Conversion of bromine to hydrogen, yielding 3-methylphenoxyacetic acid | LiAlH₄, H₂/Pd |
Substitution | Replacement of bromine with other nucleophiles | NaN₃, NH₂CSNH₂ |
Esterification | Formation of esters via reaction with alcohols | ROH, H⁺ catalyst |
Amide Formation | Reaction with amines to form amides | R-NH₂, coupling agents |
The presence of the bromine atom at the para position relative to the phenoxy group creates a specific electronic environment that influences the compound's reactivity in various chemical reactions.
Biological Activity and Applications
2-(4-Bromo-3-methylphenoxy)acetic acid exhibits significant biological activities that have led to its application in various scientific and agricultural contexts.
Herbicidal Properties
One of the most notable biological activities of 2-(4-Bromo-3-methylphenoxy)acetic acid is its herbicidal effect. The compound demonstrates auxin-like properties, mimicking indoleacetic acid (IAA), which is a natural plant hormone. This mimicry allows the compound to interfere with plant growth processes, making it effective for controlling unwanted plant species.
The herbicidal mechanism involves:
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Disruption of normal auxin signaling pathways
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Alteration of gene expression patterns related to growth and development
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Induction of abnormal growth responses that ultimately lead to plant death
These effects are particularly pronounced in certain plant species, making the compound useful for selective weed control in agricultural applications.
Plant Growth Regulation
Beyond its herbicidal applications, 2-(4-Bromo-3-methylphenoxy)acetic acid can function as a plant growth regulator. Depending on the concentration used, it can enhance or inhibit specific growth processes in plants:
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At low concentrations, it may promote certain growth responses
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At higher concentrations, it typically inhibits growth
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The effects are often tissue-specific and species-dependent
This dual capability makes the compound valuable for agricultural applications where precise control of plant growth and development is desired.
Biochemical Research Applications
In biochemical research, 2-(4-Bromo-3-methylphenoxy)acetic acid has found application in the study of protein glycosylation. The compound serves as a ligand in boronate affinity chromatography (BAC), a technique used for isolating and purifying glycoproteins from complex biological mixtures.
The compound's structure allows it to interact specifically with glycosylated proteins, making it useful for:
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Enrichment of glycoproteins from biological samples
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Study of glycosylation as a post-translational modification
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Investigation of disease mechanisms involving altered glycosylation patterns
These applications highlight the compound's value beyond agricultural contexts, demonstrating its utility in fundamental biochemical research.
Structure-Activity Relationships
The biological and chemical activities of 2-(4-Bromo-3-methylphenoxy)acetic acid are closely related to its structural features. Understanding these structure-activity relationships is crucial for designing related compounds with enhanced or modified properties.
Comparative Analysis with Similar Compounds
When compared to related phenoxyacetic acid derivatives, certain structural features of 2-(4-Bromo-3-methylphenoxy)acetic acid emerge as critical determinants of its activity:
Table 3: Comparison of 2-(4-Bromo-3-methylphenoxy)acetic acid with Related Compounds
Compound | Structural Difference | Effect on Activity |
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2-(4-Chloro-3-methylphenoxy)acetic acid | Chlorine instead of bromine | Similar but reduced activity due to different halogen properties |
2-(4-Bromo-2-methylphenoxy)acetic acid | Methyl group at position 2 instead of 3 | Altered binding affinity and selectivity |
2-(4-Bromo-3-ethylphenoxy)acetic acid | Ethyl group instead of methyl | Modified lipophilicity and steric effects |
3-Methylphenoxyacetic acid | No bromine substitution | Significantly reduced activity |
These comparisons reveal that both the position and nature of substituents on the phenoxy ring significantly influence the compound's biological activity and chemical reactivity.
Electronic and Steric Factors
The specific arrangement of substituents in 2-(4-Bromo-3-methylphenoxy)acetic acid creates a unique electronic and steric environment that determines its interaction with biological targets:
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The bromine atom introduces electron-withdrawing effects through inductive and resonance mechanisms
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The methyl group contributes electron density through hyperconjugation
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The position of these substituents creates a specific electronic distribution across the molecule
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This electronic landscape influences binding affinity to target proteins and receptors
These factors collectively contribute to the compound's biological activity profile and provide insights for the rational design of related compounds with optimized properties.
Mechanism of Action
The biological effects of 2-(4-Bromo-3-methylphenoxy)acetic acid, particularly its auxin-like activity, stem from specific molecular interactions with biological targets.
Auxin-Like Activity
As a synthetic auxin analog, 2-(4-Bromo-3-methylphenoxy)acetic acid mimics the natural plant hormone indoleacetic acid (IAA). This mimicry allows it to interact with auxin receptors and trigger signaling cascades that influence plant growth and development.
The molecular mechanism involves:
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Binding to auxin receptor proteins
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Formation of co-receptor complexes
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Activation of downstream signaling pathways
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Modulation of gene expression patterns
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Altered cellular responses leading to modified growth
The compound's structural features enable it to bind to auxin receptors with sufficient affinity to trigger these responses, yet its structural differences from natural auxin result in abnormal signaling patterns that disrupt normal plant development.
Selective Peroxisome Proliferator-Activated Receptor Modulation
Research has indicated that compounds similar to 2-(4-Bromo-3-methylphenoxy)acetic acid may act as selective modulators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ. This activity is associated with effects on lipid metabolism and inflammation.
The interaction with PPARs could potentially contribute to:
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Improved lipid metabolism
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Anti-inflammatory effects
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Modulation of metabolic processes
These effects represent potential avenues for further research into the compound's biological activities beyond its established herbicidal properties.
Research Applications and Future Directions
Current research involving 2-(4-Bromo-3-methylphenoxy)acetic acid spans multiple scientific disciplines, reflecting the compound's versatile properties and potential applications.
Current Research Focus Areas
Several key research areas are actively exploring applications of 2-(4-Bromo-3-methylphenoxy)acetic acid:
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Agricultural science: Development of optimized formulations for weed control
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Plant physiology: Investigation of specific effects on plant signaling pathways
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Proteomics: Application in glycoprotein enrichment and analysis
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Medicinal chemistry: Exploration of potential therapeutic applications
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Synthetic organic chemistry: Use as a building block for more complex molecules
These diverse research directions highlight the compound's multifaceted utility across scientific disciplines.
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